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molecular formula C5H4FN3O2 B112277 2-Amino-3-nitro-5-fluoropyridine CAS No. 212268-12-7

2-Amino-3-nitro-5-fluoropyridine

Cat. No. B112277
M. Wt: 157.1 g/mol
InChI Key: LDYYBZNEWDTDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265415B1

Procedure details

To a solution of 2-amino-5-fluoropyridine (8.6 g, 77 mmol) in conc. sulfuric acid (40 ml) was added dropwise (30 min) fuming nitric acid (3.25 ml, 77 mmol) at a temperature of +3° C. The reaction mixture was stirred at room temperature for 1 h and at +55° C. for 1 h. The mixture was poured onto ice and neutralized with 10 M sodium hydroxide and was extracted with methylene chloride. The organic layer was separated, dried over sodium sulfate and evaporated under reduced pressure. The residue was purified twice by column chromatography on silica gel, using (i) methanol:methylene chloride (1:20) and (ii) diethyl ether:petroleum ether (1:1) as eluent to give the title compound (0.44 g, 3.6%).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
3.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.[N+:9]([O-])([OH:11])=[O:10].[OH-].[Na+]>S(=O)(=O)(O)O>[NH2:1][C:2]1[C:7]([N+:9]([O-:11])=[O:10])=[CH:6][C:5]([F:8])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
NC1=NC=C(C=C1)F
Name
Quantity
3.25 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h and at +55° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified twice by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 3.6%
YIELD: CALCULATEDPERCENTYIELD 3.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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